molecular formula C10H9NO2 B3342471 4-Cyanobenzyl acetate CAS No. 21388-95-4

4-Cyanobenzyl acetate

Cat. No.: B3342471
CAS No.: 21388-95-4
M. Wt: 175.18 g/mol
InChI Key: GNYSLHQZULGATB-UHFFFAOYSA-N
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Description

4-Cyanobenzyl acetate (CAS 21388-95-4) is a high-purity chemical intermediate with the molecular formula C10H9NO2 and a molecular weight of 175.18 . This compound features a benzyl acetate group and a cyano functional group on the phenyl ring, making it a versatile precursor in organic synthesis and materials science research. The acetate group can serve as a protected alcohol, which can be deprotected to generate 4-cyanobenzyl alcohol, a key intermediate for further functionalization . Researchers utilize this compound and its derivatives as organic ligands in the synthesis of coordination polymers (CPs) . For instance, related structures have been employed to create Cd(II), Co(II), Mn(II), and Ni(II)-based coordination polymers, which have shown promise as semiconducting photocatalysts. These materials are effective in the photocatalytic degradation of environmental pollutants, such as the antibiotic nitrofurazone, under light irradiation . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4-cyanophenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYSLHQZULGATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466080
Record name 4-Cyanobenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21388-95-4
Record name 4-Cyanobenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzyl acetate can be synthesized through various methods commonly used for ester formation. One of the primary methods is Fischer esterification, where 4-cyanobenzyl alcohol reacts with acetic acid in the presence of an acid catalyst to form this compound and water.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Nucleophilic Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-cyanobenzyl acetate is not well-documented in the literature. its functional groups suggest potential interactions with enzymes and other biological molecules. The ester group may undergo hydrolysis, releasing 4-cyanobenzyl alcohol, which could interact with various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-cyanobenzyl acetate with analogous benzyl esters and cyanated derivatives:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₀H₉NO₂ -CN (para), -OAc White solid; intermediate for drug synthesis, organometallic complexes .
4-Acetoxybenzyl acetate C₁₁H₁₂O₄ -OAc (para), -OAc Liquid; used in fragrance and polymer industries.
Methyl 4-cyanobenzoate C₉H₇NO₂ -CN (para), -COOCH₃ mp 58–60°C; precursor for agrochemicals .
Vinyl acetate C₄H₆O₂ CH₂=CHOAc Monomer for polyvinyl acetate production .
Ethyl 2-(4-methylphenyl)acetate C₁₁H₁₄O₂ -CH₃ (para), -COOCH₂CH₃ Used in flavoring agents .

Key Differentiators:

Functional Groups: The cyano group in this compound enhances polarity and reactivity compared to alkyl-substituted analogs (e.g., ethyl 2-(4-methylphenyl)acetate) . This facilitates nucleophilic substitutions in drug synthesis . Unlike 4-acetoxybenzyl acetate (two -OAc groups), this compound’s -CN group imparts electron-withdrawing effects, stabilizing the benzyl position for coordination in metal complexes .

Applications: this compound is pivotal in radiopharmaceuticals (e.g., [¹¹C]letrozole derivatives for PET imaging ) and antimicrobial agents (silver-carbene complexes with MIC values <1 µg/mL ). Methyl 4-cyanobenzoate and vinyl acetate are primarily industrial intermediates, lacking direct pharmacological relevance .

Synthetic Flexibility: The -CN group in this compound allows for further functionalization (e.g., reduction to amines ), unlike non-cyanated esters.

Research Findings and Data

Cytotoxicity of Silver-4-Cyanobenzyl Complexes :

Complex IC₅₀ (µg/mL) vs. HeLa Cells Antibacterial Activity (MIC, µg/mL)
(4-Cyanobenzyl)NHC-Ag-OAc 0.8 0.5–1.0 (Gram-positive bacteria)
(Benzyl)NHC-Ag-OAc 2.5 2.0–4.0

The 4-cyanobenzyl moiety enhances ligand lipophilicity, improving cell membrane penetration and antimicrobial potency compared to benzyl-substituted analogs .

Thermal Stability Comparison:

  • This compound: Stable up to 200°C (decomposition observed via TGA).
  • 4-Acetoxybenzyl acetate : Degrades at 150°C due to dual acetate lability .

Biological Activity

4-Cyanobenzyl acetate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of a cyanobenzyl group attached to an acetate moiety. Its molecular formula is C10H9NO2C_{10}H_{9}NO_{2}, and it features both hydrophobic and polar characteristics, which contribute to its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Kirby-Bauer disk diffusion method was employed to evaluate its antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1250 µg/mL
Escherichia coli1075 µg/mL

The results indicate that this compound shows a notable zone of inhibition, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent. The MIC values further confirm its efficacy, with lower concentrations needed to inhibit bacterial growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have focused on its cytotoxic effects on various cancer cell lines, particularly the human renal cancer cell line Caki-1.

Table 2: Cytotoxicity of this compound

CompoundIC50 (µM)
This compound24.2 ± 1.8
Cisplatin3.3

The IC50 value for this compound was found to be 24.2 µM , indicating moderate cytotoxicity compared to the standard anticancer drug cisplatin. Notably, other silver complexes derived from this compound exhibited significantly lower IC50 values, suggesting that modifications could enhance its anticancer properties.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Disruption of Bacterial Membranes : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Cell Proliferation : In cancer cells, it may interfere with critical cellular processes such as DNA replication and repair mechanisms.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antibacterial Applications : A study demonstrated that formulations containing this compound showed enhanced antibacterial activity when combined with traditional antibiotics, suggesting a synergistic effect that could lead to reduced resistance development.
  • Anticancer Formulations : Research involving silver complexes derived from this compound revealed promising results in enhancing cytotoxic effects against renal cancer cells, paving the way for novel anticancer therapies.

Q & A

Q. What are the optimal conditions for synthesizing 4-cyanobenzyl acetate, and how can reaction efficiency be validated?

  • Methodology : this compound is synthesized via acetylation of 4-(hydroxymethyl)benzonitrile using acetic anhydride in the presence of a catalyst (e.g., pyridine). The reaction is typically monitored by TLC, and purification is achieved via column chromatography. Yield optimization (e.g., 84% in ) requires controlled stoichiometry and temperature (reflux conditions). Validation involves 1^1H NMR (δ 7.65 ppm for aromatic protons, δ 5.15 ppm for the -CH2_2- group) and HRMS ([M+H]+^+: 176.0704) .

  • Data Interpretation : Discrepancies in yields may arise from incomplete acetylation or side reactions. Compare NMR integrals (e.g., δ 2.13 ppm for acetate methyl group) to confirm purity .

Q. How do 1^1H and 13^{13}C NMR spectra distinguish this compound from structurally similar esters?

  • Key Peaks :
  • 1^1H NMR (CD3_3Cl): δ 7.65 (d, J=8.4 Hz, 2H, aromatic), 5.15 (s, 2H, -CH2_2-OAc), 2.13 (s, 3H, -OAc) .
  • 13^{13}C NMR: δ 170.68 (ester carbonyl), 141.36 (C-CN), 65.17 (-CH2_2-OAc) .
    • Resolution of Ambiguities :
      Overlapping peaks (e.g., δ 7.45 ppm aromatic protons) can be resolved using 2D NMR (COSY or HSQC) to confirm connectivity .

Q. What purification techniques are recommended for isolating this compound with high enantiomeric purity?

  • Methodology : Use silica-gel column chromatography with a hexane/ethyl acetate gradient. Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase). Chiral resolution may require chiral stationary phases (e.g., cellulose derivatives) if stereoisomers are present .

Advanced Research Questions

Q. How does the electronic nature of the cyano group influence the stability of this compound under varying pH conditions?

  • Mechanistic Insight : The electron-withdrawing cyano group increases susceptibility to hydrolysis. Stability studies in acetate buffer (pH 3.6–5.6) reveal degradation via ester cleavage, monitored by HPLC. Kinetic analysis (Arrhenius plots) determines activation energy for hydrolysis .
  • Mitigation Strategies : Stabilize via formulation in aprotic solvents (e.g., DMF) or by lowering storage temperature .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions with amines or thiols. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic attack .
  • Validation : Compare computed IR spectra (e.g., C=O stretching at ~1740 cm1^{-1}) with experimental data to refine models .

Q. How can HRMS and isotopic labeling resolve ambiguities in fragmentation pathways of this compound?

  • Experimental Design : Deuterium labeling at the benzylic position (e.g., 4-cyanobenzyl-d2_2 acetate) tracks fragmentation in HRMS. Key fragments include [M+H–AcOH]+^+ (m/z 133.0525) and [C7_7H4_4N]+^+ (m/z 102.0343) .
  • Data Interpretation : Discrepancies between observed and theoretical m/z values (<5 ppm) indicate adduct formation or matrix effects .

Contradictions and Resolutions

  • Spectral Anomalies : Discrepancies in 13^{13}C NMR (e.g., δ 77.48 ppm for solvent signals in ) are artifacts from residual CD3_3Cl and should be ignored .
  • Yield Variability : Lower yields in scaled-up syntheses (vs. small-scale in ) may stem from inefficient mixing or exotherm control. Use flow chemistry for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyanobenzyl acetate
Reactant of Route 2
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